1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
説明
1,3-Dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a heterocyclic compound featuring an isoindolinecarboxamide core substituted with two distinct pyridinyl groups: a 3-pyridinylmethyl moiety at position 2 and a 3-pyridinyl substituent at position 3.
特性
IUPAC Name |
1,3-dioxo-N-pyridin-3-yl-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-18(23-15-4-2-8-22-11-15)14-5-6-16-17(9-14)20(27)24(19(16)26)12-13-3-1-7-21-10-13/h1-11H,12H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJALJCKMCDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1,3-Dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a synthetic compound with potential biological activity, particularly in the context of cancer research and other therapeutic applications. This article reviews its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C20H14N4O3
- Molecular Weight : 358.357 g/mol
- CAS Number : 712333-82-9
The compound features a complex structure that includes a dioxo group and pyridine rings, which are often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent. The following sections summarize key findings from the literature.
Anticancer Properties
- Mechanism of Action : Research indicates that the compound may inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
- In Vivo Studies : In mouse xenograft models, compounds similar to 1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide have shown significant antitumor effects at low doses, suggesting that this class of compounds may be effective in targeting tumors without severe toxicity .
Cytotoxicity Assessment
A study assessing the cytotoxic effects of related compounds demonstrated that while some derivatives exhibited potent activity against cancer cell lines, they also showed varying levels of toxicity towards normal cells. This highlights the importance of structure-activity relationship (SAR) studies to optimize efficacy while minimizing side effects .
Case Studies and Research Findings
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Effects on Potency and Selectivity
The 3-pyridinylmethyl group is a recurring motif in bioactive compounds. For example:
- In mGlu2R positive allosteric modulators (PAMs) like LY487379, substituents such as trifluoroethylsulfonamide and methoxyphenoxy groups confer selectivity for mGlu2R over mGlu3R .
- In dihydropyrazolone derivatives, 3-pyridinylmethyl substitution (cLogP 4.4) enhances inhibitory potency (pIC50 5.3) compared to aliphatic substituents (pIC50 <5.0) .
Key Insight : The dual pyridinyl groups in the target compound may enhance binding affinity through π-π stacking or hydrogen bonding but could reduce selectivity due to increased molecular bulk.
Isoindolinecarboxamide Analogs
The compound N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 356090-88-5) shares the isoindolinecarboxamide backbone but substitutes pyridinyl groups with chloro and methylphenyl moieties. This results in lower lipophilicity (cLogP <3.5) and reduced CNS penetration, favoring peripheral targets .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Selectivity Challenges : The target compound’s dual pyridinyl groups may reduce subtype selectivity compared to mGlu2R PAMs like LY487379, which avoid mGlu3R interaction .
- Toxicity Mitigation : Unlike Pyrinuron, the isoindolinecarboxamide core likely reduces metabolic activation to toxic intermediates, but in vitro safety profiling is needed.
- Therapeutic Potential: Structural parallels to Entinostat suggest possible epigenetic modulation, though direct mechanistic studies are required .
準備方法
Method 1: Condensation with Anhydride Intermediates
A common approach involves reacting pyrrole-2-carboxylic anhydride with pyridinylmethylamine derivatives.
Procedure :
- Reagents :
- Pyrrole-2-carboxylic anhydride (1.2 equiv)
- 3-(Aminomethyl)pyridine (1.0 equiv)
- Scandium(III) triflate (Sc(OTf)₃, 10 mol%)
- Anhydrous acetonitrile (solvent)
- Steps :
- Dissolve 3-(aminomethyl)pyridine in acetonitrile under argon.
- Add pyrrole-2-carboxylic anhydride and Sc(OTf)₃ catalyst.
- Stir at room temperature for 3–5 hours.
- Concentrate under reduced pressure and purify via silica chromatography (20–25% EtOAc/DCM).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3 h |
| Catalyst Loading | 10 mol% Sc(OTf)₃ |
| Purity (HPLC) | >95% |
Method 2: Suzuki-Miyaura Coupling
This method introduces pyridinyl groups via palladium-catalyzed cross-coupling.
Procedure :
- Reagents :
- 5-Bromo-isoindoline-1,3-dione (1.0 equiv)
- 3-Pyridinylboronic acid (1.5 equiv)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2.0 equiv)
- DMF/H₂O (4:1, solvent)
- Steps :
- Heat reagents at 80°C for 12 hours under nitrogen.
- Quench with water, extract with EtOAc, and dry over MgSO₄.
- Purify via recrystallization (MeOH/H₂O).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Ligand | PPh₃ |
| Isolated Yield | 52% |
Method 3: Reductive Amination
A two-step process involving imine formation followed by reduction.
Procedure :
- Step 1 (Imine Formation) :
- React 5-formyl-isoindoline-1,3-dione with 3-(aminomethyl)pyridine in ethanol.
- Stir at room temperature for 5 hours.
- Step 2 (Reduction) :
- Add NaBH₄ (2.0 equiv) and stir for 2 hours.
- Acidify with HCl, extract with DCM, and concentrate.
Key Data :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ |
| Reaction Time | 7 h (total) |
| Purity (NMR) | >98% |
Optimization and Challenges
Catalyst Screening
Sc(OTf)₃ outperforms Lewis acids like BF₃·OEt₂ in anhydride-based condensations, reducing side-product formation.
Solvent Effects
Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency, while THF favors reductive amination.
Purification Techniques
- Chromatography : Silica gel with EtOAc/DCM gradients resolves regioisomers.
- Recrystallization : MeOH/H₂O yields crystalline product (>99% purity).
Analytical Characterization
Critical data for validation:
- ¹H NMR (DMSO-d₆) : δ 11.98 (s, 1H, NH), 8.94–7.20 (m, pyridinyl/aromatic H).
- HRMS (ESI+) : m/z 398.1482 [M+H]⁺ (calc. 398.1485).
- HPLC Retention Time : 12.4 min (C18 column, 60% MeCN/H₂O).
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve yield reproducibility for Method 2.
- Cost Drivers : Pd catalysts and anhydrous solvents account for >70% of production costs.
Emerging Methodologies
Q & A
Advanced Research Question
- Reaction Path Search: Quantum mechanical calculations (e.g., DFT) model transition states and predict reaction outcomes .
- Molecular Dynamics (MD): Simulate solubility and stability in different solvents (e.g., water vs. DMSO) .
- Machine Learning: Train models on existing data to forecast degradation pathways or metabolic stability .
What are the key functional groups in the compound’s structure that influence its chemical reactivity?
Basic Research Question
- 1,3-Dioxo Isoindoline Core: Participates in hydrogen bonding and π-π stacking, critical for binding biological targets .
- Pyridinylmethyl Group: Enhances solubility and facilitates interactions with metal catalysts in coupling reactions .
- Carboxamide Linkage: Stabilizes the molecule against hydrolysis under physiological conditions .
How can researchers design derivatives of this compound to enhance its pharmacological properties while minimizing toxicity?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies: Modify substituents systematically (e.g., fluorination of pyridine rings to improve metabolic stability) .
- Toxicity Screening: Use in vitro models (e.g., hepatocyte assays) to identify toxicophores early in development .
- Prodrug Strategies: Introduce labile groups (e.g., esters) to enhance bioavailability and reduce off-target effects .
What are the best practices for analyzing data discrepancies in solubility and stability profiles obtained from different experimental setups?
Advanced Research Question
- Controlled Replication: Repeat experiments under identical conditions (solvent, pH, temperature) to isolate variables .
- Advanced Characterization: Use differential scanning calorimetry (DSC) to assess crystallinity impacts on solubility .
- Data Normalization: Apply statistical tools (e.g., ANOVA) to distinguish methodological artifacts from true compound variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
